Pentamethylmelamine

説明

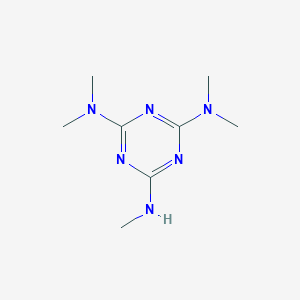

Structure

3D Structure

特性

CAS番号 |

16268-62-5 |

|---|---|

分子式 |

C8H16N6 |

分子量 |

196.25 g/mol |

IUPAC名 |

2-N,2-N,4-N,4-N,6-N-pentamethyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C8H16N6/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5/h1-5H3,(H,9,10,11,12) |

InChIキー |

XIFVTSIIYVGRHJ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)C)N(C)C |

正規SMILES |

CNC1=NC(=NC(=N1)N(C)C)N(C)C |

他のCAS番号 |

16268-62-5 |

関連するCAS |

16268-63-6 (unspecified hydrochloride) 35832-09-8 (mono-hydrochloride) |

同義語 |

pentamethylmelamine pentamethylmelamine hydrochloride pentamethylmelamine monohydrochloride |

製品の起源 |

United States |

Contextualization Within Triazine Chemistry Research

Pentamethylmelamine is structurally a triazine, a class of nitrogen-containing heterocyclic compounds. The 1,3,5-triazine (B166579) ring system is a core component of various biologically active molecules. The study of Pentamethylmelamine is intrinsically linked to the research on its parent compound, hexamethylmelamine, which demonstrated antitumor properties. A significant drawback of hexamethylmelamine was its poor water solubility, which limited its clinical administration to the oral route and resulted in variable absorption.

To overcome this limitation, researchers developed Pentamethylmelamine, a monodemethylated analog of hexamethylmelamine that exhibits greater water solubility, making it suitable for parenteral (intravenous) administration. nih.gov This development was a logical progression in triazine chemistry research, aiming to enhance the pharmacological properties of a promising class of compounds. The antitumor activity of Pentamethylmelamine is believed to be mediated by its metabolites, specifically the hydroxymethyl intermediates produced by hepatic microsomal oxidation, or by the formaldehyde (B43269) generated in this process. nih.gov

Synthetic Methodologies for Pentamethylmelamine and Its Derivatives

Yield Enhancement Strategies

General strategies for yield enhancement in chemical syntheses are applicable to pentamethylmelamine production. numberanalytics.com These include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and pH can significantly impact the reaction outcome. For instance, controlling the pH is crucial during the formation of methylated melamine (B1676169) formaldehyde (B43269) resins to ensure the reaction proceeds efficiently. google.com

Stoichiometry of Reactants: The molar ratio of reactants, such as the amine to the triazine core, must be carefully controlled to favor the formation of the desired pentasubstituted product over other methylated species.

Catalysis: The use of catalysts can increase reaction rates and selectivity, potentially leading to higher yields under milder conditions. acs.org While specific catalysts for pentamethylmelamine synthesis are not detailed in the provided context, catalysis is a core principle for improving synthesis efficiency. sciencenet.cn

Process Control: Implementing robust process control techniques, such as statistical process control, can help reduce variations between batches and maintain consistently high yields. numberanalytics.com

Purification Techniques in Pentamethylmelamine Synthesis

Obtaining pure pentamethylmelamine from the reaction mixture is essential. Several purification techniques have been successfully employed.

Chromatography: This is a widely used method for separating components of a mixture.

Silica Gel Column Chromatography: This technique has been used to purify radiolabeled pentamethylmelamine, resulting in a high radiochemical purity of 99%. researchgate.net The complete separation of individual vinyl-substituted melamine derivatives can also be achieved through chromatographic methods. google.com

Cation Exchange Chromatography: In a specific analytical procedure for measuring plasma levels of pentamethylmelamine, the compound was isolated from plasma samples using cation exchange chromatography followed by solvent extraction, achieving a recovery rate greater than 95%. nih.gov

Recrystallization: This technique is used to purify solid compounds. By dissolving the impure compound in a suitable solvent and allowing it to cool, purer crystals of the product can be formed. N-vinyl-pentamethylmelamine, a derivative, has been isolated in pure form via recrystallization from methanol. google.com

Solvent Extraction: This method separates compounds based on their relative solubilities in two different immiscible liquids. libretexts.org It was used as a secondary step after cation exchange chromatography in the purification of pentamethylmelamine from plasma samples. nih.gov

Filtration and Washing: Basic purification steps such as filtration to separate the solid product from the reaction solvent, followed by washing with appropriate solvents like acetone, are common in melamine derivative synthesis. prepchem.com

Table 2: Purification Methods for Pentamethylmelamine and Derivatives This table is interactive. You can sort and filter the data.

| Compound | Purification Method | Solvent/Matrix | Achieved Purity/Recovery | Reference |

|---|---|---|---|---|

| (tetramethyl- 14C)Pentamethylmelamine | Silica gel column chromatography | - | 99% | researchgate.net |

| Pentamethylmelamine | Cation exchange chromatography, Solvent extraction | Plasma | >95% recovery | nih.gov |

| N-vinyl-pentamethylmelamine | Recrystallization | Methanol | Pure form isolated | google.com |

| Melamine-formaldehyde polycondensate | Immersion, Filtration, Acetone washing | Water | - | prepchem.com |

Green Chemistry Principles in Pentamethylmelamine Production

Applying green chemistry principles to the synthesis of pentamethylmelamine aims to reduce its environmental impact by minimizing waste and the use of hazardous substances. epa.gov While specific green synthesis routes for pentamethylmelamine are not extensively documented, general principles applicable to melamine derivatives can be considered. sciforum.netajgreenchem.com

The 12 Principles of Green Chemistry provide a framework for this endeavor: acs.org

Waste Prevention: Designing syntheses to minimize waste is paramount. This can be measured by metrics like the E-factor (mass of waste/mass of product) or process mass intensity (total mass in/mass of product). acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sciencenet.cn Catalytic reactions are often superior to stoichiometric ones in this regard.

Less Hazardous Chemical Syntheses: Avoiding the use and generation of toxic substances is a key goal. epa.gov This would involve selecting safer starting materials and reagents than, for example, highly reactive and toxic cyanuric chloride if possible.

Designing Safer Chemicals: The final product itself should be designed to have little or no toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Research into melamine derivative synthesis has explored using water as an environmentally friendly solvent. sciforum.net

Design for Energy Efficiency: Energy requirements should be minimized. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption in the production of melamine derivatives. sciforum.net

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. epa.gov

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled. sciencenet.cn Using catalysts in melamine chemistry can lead to cleaner and more efficient processes. samipubco.com

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. scispace.com

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. epa.gov

Applying these principles to pentamethylmelamine could involve developing catalytic routes that avoid chlorinated intermediates, using safer solvents like water or supercritical fluids, and optimizing energy usage, perhaps through microwave-assisted reactions. sciforum.netmdpi.com

Mechanistic Investigations of Pentamethylmelamine Demethylation

The primary metabolic route for Pentamethylmelamine is oxidative N-demethylation, a process critical to its bioactivity. nih.govwikipedia.org This metabolic conversion is predominantly carried out by hepatic mixed-function oxidases. nih.gov

The metabolic breakdown of PMM proceeds through a series of demethylation steps. The initial and most significant step is the conversion of PMM to its first demethylated metabolite, N²,N²,N⁴,N⁶-tetramethylmelamine (TMM). researchgate.net This process involves the formation of a crucial, highly reactive intermediate: an N-hydroxymethyl derivative, specifically N-(hydroxymethyl)pentamethylmelamine. nih.govderpharmachemica.com This carbinolamine intermediate is considered a key cytotoxic species. rsc.orgscience.gov Further demethylation can occur, leading to a cascade of lower methylated melamines. researchgate.net Studies using various analytical techniques such as gas chromatography and mass spectrometry have been essential in identifying these transient species. researchgate.net

Table 1: Key Intermediates and Metabolites in Pentamethylmelamine Demethylation

| Precursor | Intermediate | Primary Metabolite |

| Pentamethylmelamine (PMM) | N-(hydroxymethyl)pentamethylmelamine | N²,N²,N⁴,N⁶-tetramethylmelamine (TMM) |

| Hexamethylmelamine (HMM) | N-methylol-pentamethylmelamine | Pentamethylmelamine (PMM) |

This table highlights the sequential nature of demethylation, where PMM is itself a metabolite of Hexamethylmelamine and is further metabolized.

The oxidative N-demethylation of PMM is a multi-step enzymatic process. masterorganicchemistry.com The reaction is initiated by cytochrome P450 enzymes in the liver, which hydroxylate one of the methyl groups attached to a nitrogen atom. nih.gov This results in the formation of the unstable N-(hydroxymethyl)pentamethylmelamine intermediate. science.gov This intermediate can follow two primary pathways:

Spontaneous Decomposition : The N-hydroxymethyl intermediate can spontaneously degrade, releasing formaldehyde and the corresponding demethylated melamine, such as TMM. nih.gov

Formation of a Reactive Iminium Ion : Under acidic conditions, the carbinolamine intermediate can be protonated, followed by the loss of a water molecule to form a highly reactive electrophilic iminium ion. rsc.orgscience.gov This iminium species is believed to be the ultimate alkylating agent responsible for reacting with biological nucleophiles like DNA. science.gov

Computational modeling studies support that the decomposition via deprotonation to lose formaldehyde has a low activation barrier under neutral or basic conditions, whereas the formation of the iminium ion via protonation and water loss is favored under acidic conditions. rsc.org

Reactivity of the Triazine Ring System in Pentamethylmelamine

The 1,3,5-triazine (B166579) (or s-triazine) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. nih.govmdpi.com This electronic characteristic fundamentally governs its reactivity.

The electron-deficient nature of the s-triazine ring makes it susceptible to nucleophilic aromatic substitution. wikipedia.orgnih.gov In precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms can be sequentially replaced by nucleophiles, with each subsequent substitution requiring more forcing conditions due to the increasing electron density of the ring. nih.govresearchgate.net

However, in Pentamethylmelamine, the carbon atoms of the triazine ring are already bonded to electron-donating amino groups. These groups increase the electron density of the ring, deactivating it towards further nucleophilic substitution. nih.govresearchgate.net Therefore, direct nucleophilic attack on the triazine core of PMM is not a favored reaction pathway. The cytotoxic activity of PMM is not derived from the reactivity of the ring itself, but from its metabolic activation. The metabolically generated iminium ion is the key electrophile that is attacked by nucleophiles (e.g., the N7 position of guanine (B1146940) in DNA), leading to alkylation. science.gov This is technically a reaction of a side-chain derivative, not a substitution on the aromatic core.

Conversely, the electron-deficient s-triazine ring is strongly deactivated towards electrophilic aromatic substitution. nih.govchemistrysteps.com The high density of nitrogen atoms withdraws electron density from the ring carbons, making it a poor nucleophile to attack electrophiles. mdpi.com Even with the presence of activating amino groups as in PMM, the inherent electron-poor nature of the triazine core is a dominant factor. Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, are generally not feasible on the s-triazine ring system. chemistrysteps.com

Decomposition and Stability Studies of Pentamethylmelamine

Pentamethylmelamine is characterized by greater chemical stability compared to some other water-soluble analogues of Hexamethylmelamine. research-solution.com Studies have shown that PMM is stable in aqueous solutions for extended periods, with one report indicating stability for over seven days. researchgate.netscience.gov

Decomposition pathways are highly dependent on the surrounding chemical environment.

Under Neutral/Basic Conditions : Theoretical calculations predict that the decomposition of the N-(hydroxymethyl)pentamethylmelamine intermediate proceeds via deprotonation, followed by an exothermic loss of formaldehyde with a low activation barrier. rsc.org

Under Acidic Conditions : In an acidic environment, the favored decomposition route for the N-hydroxymethyl intermediate involves protonation of the hydroxyl group, followed by the elimination of water to form the reactive iminium ion. rsc.org

Thermal Decomposition : The thermal degradation of melamine-based compounds typically occurs at high temperatures. For instance, melamine itself shows major degradation steps around 350 °C. researchgate.net

Table 2: Summary of Pentamethylmelamine Stability and Decomposition

| Condition | Stability | Primary Decomposition Pathway | Products |

| Aqueous Solution (Neutral) | Stable for >7 days researchgate.netscience.gov | N/A (for parent compound) | N/A |

| Metabolic (Neutral/Basic) | Unstable Intermediate | Loss of formaldehyde from N-hydroxymethyl intermediate rsc.org | Tetramethylmelamine, Formaldehyde |

| Metabolic (Acidic) | Unstable Intermediate | Loss of water from protonated N-hydroxymethyl intermediate rsc.org | Iminium ion, Water |

Thermal Decomposition Pathways

The thermal degradation of pentamethylmelamine, particularly in the context of melamine resins, has been investigated using techniques like pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). When subjected to high temperatures, melamine resins that contain methylated melamine derivatives undergo decomposition.

Pyrolysis of melamine-formaldehyde resins has been shown to yield a series of methylated melamines, including pentamethylmelamine, tetramethylmelamine, and hexamethylmelamine, especially when thermally assisted hydrolysis and methylation (THM) is employed. researchgate.net Conventional pyrolysis at temperatures above 500°C primarily produces hexamethylenetetramine, along with a series of methylated melamines and other secondary pyrolysis products. researchgate.net The use of THM, however, results in higher yields of methylated melamines, making it a sensitive method for their detection in resins. researchgate.netresearchgate.net

The thermal decomposition of related, more complex structures provides some insight into potential pathways. For instance, the thermal breakdown of some polymers is known to proceed through mechanisms like β-hydrogen bond scission and homolytic scission. mdpi.com For polyurethane foams, decomposition can lead to the evolution of various compounds, including isocyanates. icheme.org While not directly studying pentamethylmelamine, these studies highlight the types of reactions that can occur at elevated temperatures in complex nitrogen-containing molecules.

A summary of pyrolysis products from materials containing methylated melamines is presented below.

| Pyrolysis Technique | Key Products Identified | Reference |

| Conventional Pyrolysis (>500°C) | Hexamethylenetetramine, methylated melamines | researchgate.net |

| Thermally Assisted Hydrolysis and Methylation (THM) | Hexamethyl melamine, pentamethylmelamine, tetramethyl melamine, dimethylcyanamide | researchgate.net |

Hydrolytic Stability and Degradation Products

Pentamethylmelamine is considered to be stable in aqueous solutions. researchgate.netscience.govscience.govscience.govscience.gov Studies have indicated its stability in aqueous solutions for over seven days. researchgate.netscience.govscience.govscience.govscience.gov

In contrast, related melamine derivatives show varying degrees of hydrolytic stability. For example, N-methylmelamines can exhibit different half-lives in aqueous solutions depending on their specific structure and the pH. researchgate.net The hydrolysis of some melamine-based compounds can lead to the removal of substituent groups. psu.edu For instance, the degradation of trimelamol, a carbinolamine-containing drug, involves the consecutive loss of hydroxymethylene units to yield trimethylmelamine. colab.ws This degradation follows first-order kinetics. colab.ws

While pentamethylmelamine itself is stable, the study of its analogues suggests that the introduction of different functional groups can significantly alter hydrolytic stability. The degradation of other chemical compounds in water often involves hydrolysis, leading to various degradation products. For example, nerve agents hydrolyze to form corresponding alkyl methylphosphonic acids. waters.com

Photochemical Degradation Pathways

The photochemical degradation of pentamethylmelamine is not extensively detailed in the available literature. However, general principles of photochemical reactions can be considered. Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes a transformation, or through indirect processes involving other light-activated species. tubitak.gov.trchalmers.se

For some organic compounds, photochemical degradation in the presence of catalysts like europium(III) can lead to oxidation and the formation of radical species. preprints.org The photolysis of other nitrogen-containing heterocyclic compounds, such as phenothiazines, can lead to photoionization and the formation of radical cations. researchgate.net It is plausible that pentamethylmelamine could undergo similar photochemical reactions, potentially involving the formation of radical intermediates or the cleavage of its methyl groups or triazine ring structure under specific UV light conditions. google.comsahealth.sa.gov.au

Interactions of Pentamethylmelamine with Reactive Chemical Species

The interaction of pentamethylmelamine with reactive chemical species is an area where specific data is limited. However, general reactivity patterns of similar molecules can provide insights. Amines and related nitrogen-containing compounds can react with various reactive species.

For instance, the reaction of pentamethylmelamine with nitrous acid can lead to the formation of nitrosopentamethylmelamine. psu.edu This reaction involves the substitution of a hydrogen atom with a nitroso group.

Highly reactive species like hydroxyl radicals (•OH) and singlet oxygen, often generated through photochemical or electrochemical means, are known to react with a wide range of organic molecules. nih.govgoogle.com These species can initiate oxidation and degradation processes. lookchem.com While direct studies on pentamethylmelamine are scarce, it is expected that it would be susceptible to attack by such potent reactive species, potentially leading to hydroxylation, demethylation, or ring cleavage.

Current Research Frontiers in Pentamethylmelamine Chemistry

The initial enthusiasm for Pentamethylmelamine as a viable anticancer agent has waned significantly since the early Phase I trials. The severe and often intolerable toxicities observed at therapeutic doses have largely halted its clinical development. nih.gov Consequently, there is a notable absence of recent research on Pentamethylmelamine in the scientific literature. The focus of triazine chemistry in oncology has since shifted to other derivatives with more favorable therapeutic indices.

Detailed Research Findings

The clinical investigation of Pentamethylmelamine yielded specific data regarding its pharmacokinetic properties and the toxicities observed at different dose levels.

Pharmacokinetic Profile

Pharmacokinetic studies were a central component of the Phase I trials of Pentamethylmelamine. These studies aimed to understand how the drug is absorbed, distributed, metabolized, and excreted in the body.

In patients with normal liver function, Pentamethylmelamine was found to be rapidly cleared from the plasma, with a terminal half-life of approximately 2.2 hours. nih.gov However, in patients with liver dysfunction, the plasma clearance of the drug and its demethylated metabolites decreased, leading to an increased half-life and greater neurological toxicity. nih.gov The metabolism of Pentamethylmelamine results in the formation of several demethylated metabolites, including N2,N2,N4,N6-tetramethylmelamine and N2,N4,N6-trimethylmelamine. nih.gov

| Pharmacokinetic Parameter | Value | Notes |

|---|---|---|

| Terminal Half-Life (Normal Liver Function) | ~2.2 hours | nih.gov |

| Post-infusion Half-life of 14C-labeled PMM | ~12 hours | nih.gov |

| Primary Route of Excretion | Urine | nih.gov |

Dose-Limiting Toxicities

The primary obstacle to the clinical use of Pentamethylmelamine was its significant toxicity at doses required for potential therapeutic effect.

The most consistently reported dose-limiting toxicities were severe nausea and vomiting. nih.govnih.govnih.gov These gastrointestinal effects were often difficult to control with anti-emetics. nih.gov Central nervous system toxicity, including somnolence, depression, and in some cases, visual hallucinations, was also a major concern, particularly at higher doses. nih.gov Unlike many other chemotherapeutic agents, myelosuppression (suppression of the bone marrow's ability to produce blood cells) was not a consistent or severe side effect of Pentamethylmelamine. nih.gov

| Toxicity | Dose Level of Onset/Severity | Reference |

|---|---|---|

| Nausea and Vomiting | Dose-limiting, severe at higher doses | nih.govnih.govnih.gov |

| Central Nervous System Effects (somnolence, depression) | Observed at various dose levels, became more severe with dose escalation | nih.gov |

| Myelosuppression | Neither consistent nor severe | nih.gov |

Computational and Theoretical Chemical Studies of Pentamethylmelamine

Quantum Chemical Calculations for Pentamethylmelamine

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. science.gov These calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the behavior of a compound at the atomic level. scribd.com However, specific DFT studies detailing the electronic structure or geometry of Pentamethylmelamine are not available in the current body of scientific literature.

Conformational Analysis and Molecular Geometry

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. research-solution.comresearchgate.net This analysis is crucial for understanding how a molecule's shape influences its physical and biological properties. A computational study on Pentamethylmelamine would involve optimizing its molecular geometry to find the most stable conformers, calculating bond lengths, bond angles, and dihedral angles. science.gov This would clarify the spatial orientation of the methyl groups relative to the s-triazine ring. Despite the importance of such information, specific computational studies on the conformational analysis and molecular geometry of Pentamethylmelamine have not been reported.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a compound. A theoretical study would calculate the vibrational frequencies or chemical shifts for Pentamethylmelamine. Such computational data is currently unavailable for this specific molecule in published literature.

Molecular Dynamics Simulations Involving Pentamethylmelamine

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as solvents. Specific MD simulation studies for Pentamethylmelamine are not documented in the scientific literature.

Solvent Effects on Pentamethylmelamine Structure and Reactivity

Solvent can significantly influence the structure, stability, and reactivity of a solute molecule. scribd.com MD simulations in different solvent environments are used to understand these effects at a molecular level. Such a study on Pentamethylmelamine would explore how its conformation and interactions change in polar versus non-polar solvents, providing insights into its solubility and behavior in biological environments. While some experimental work has addressed the stability of Pentamethylmelamine in solution, science.govresearchgate.net detailed computational studies on solvent effects are not available.

Intermolecular Interactions of Pentamethylmelamine

Understanding the non-covalent interactions between a molecule and its environment (e.g., other molecules, proteins, or DNA) is fundamental to understanding its biological activity and physical properties. Computational methods can characterize and quantify these interactions, such as hydrogen bonds and van der Waals forces. For Pentamethylmelamine, this would involve simulating its interaction with relevant biological macromolecules or other small molecules. No specific computational research detailing the intermolecular interactions of Pentamethylmelamine has been published.

Reaction Pathway Modeling for Pentamethylmelamine Transformations

The transformation of pentamethylmelamine (PMM) is expected to proceed via pathways similar to those of its parent compound, hexamethylmelamine (HMM), with N-demethylation being a primary metabolic route. nih.govnih.govnih.govpsu.edunih.gov This process is crucial as the formation of hydroxymethyl intermediates is believed to be responsible for the cytotoxic activity of these compounds. nih.gov Computational modeling allows for the elucidation of these reaction pathways at a molecular level.

A transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. google.com Its analysis is fundamental to understanding reaction kinetics. For the N-demethylation of pentamethylmelamine, a key reaction would be the oxidation of a methyl group, typically catalyzed by cytochrome P450 enzymes. researchgate.net

Table 1: Illustrative Transition State Parameters for a Hypothetical N-demethylation Step of Pentamethylmelamine

| Parameter | Value |

| Activation Energy (kcal/mol) | Value would be calculated |

| C-H bond length (Å) | Value would be calculated |

| O-H bond length (Å) | Value would be calculated |

| Imaginary Frequency (cm⁻¹) | Value would be calculated |

Note: This table is illustrative. Specific values would be obtained from detailed quantum mechanical calculations.

The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. The magnitude of this frequency relates to the curvature of the potential energy surface at the saddle point.

The energy landscape, or potential energy surface, provides a complete map of the energy of a system as a function of its atomic coordinates. elifesciences.org For the transformations of pentamethylmelamine, exploring this landscape would reveal all possible reaction pathways, including the formation of various demethylated and hydroxylated metabolites.

Computational exploration of the energy landscape can identify not only the minimum energy pathway but also alternative routes that may become accessible under different conditions. This exploration helps in understanding the selectivity of metabolic reactions. For instance, it could explain why demethylation occurs at a specific nitrogen atom over others. The landscape would show the relative energies of pentamethylmelamine, its various possible transition states for demethylation, the resulting hydroxymethylpentamethylmelamine intermediates, and the final demethylated products.

Application of Density Functional Theory (DFT) in Pentamethylmelamine Research

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. psu.edunih.gov It is particularly well-suited for studying the reactivity of molecules like pentamethylmelamine. DFT calculations can provide valuable insights into the electronic properties that govern its chemical transformations.

In the context of pentamethylmelamine research, DFT could be used to:

Calculate Molecular Properties: Determine optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular orbitals.

Model Reaction Mechanisms: Investigate the step-by-step mechanism of transformations like N-demethylation, including the calculation of energies of reactants, products, intermediates, and transition states. csic.es

Predict Reactivity: Analyze the distribution of electron density and electrostatic potential to predict the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the triazine ring and the amino groups are key sites for interactions. acs.org

A study on melamine (B1676169) and its derivatives using DFT has shown how interactions with other molecules can alter its reactivity, a principle that would also apply to pentamethylmelamine. csic.esacs.org For example, DFT calculations have been used to study the interaction between melamine and CO2, demonstrating the molecule's ability to act as a frustrated Lewis pair. csic.esacs.org Similar principles could govern the interaction of pentamethylmelamine with biological macromolecules.

Table 2: Representative Data from a DFT Calculation on a Melamine Derivative

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.7 |

| Dipole Moment (Debye) | 3.1 |

Note: These are representative values for a related melamine compound and would differ for pentamethylmelamine.

Ab Initio Methods in Pentamethylmelamine Chemical Investigations

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the use of experimental data. aps.org These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties.

For pentamethylmelamine, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to:

Obtain Highly Accurate Energetics: Provide benchmark-quality energies for key points on the potential energy surface, such as reaction barriers for demethylation. A theoretical study on the formation of melamine derivatives utilized the MP2 method to accurately calculate reaction mechanisms. nih.gov

Investigate Electronic Structure: Offer a detailed and accurate description of the electronic wavefunction, which is crucial for understanding subtle electronic effects that may influence reactivity.

Validate DFT Results: Due to their high accuracy, ab initio methods are often used to validate the results obtained from less computationally expensive DFT calculations.

While no specific ab initio studies focused solely on pentamethylmelamine are readily available, the principles have been applied to related triazine derivatives to understand their formation and properties. nih.gov These studies demonstrate the capability of ab initio methods to provide a deep and quantitative understanding of the chemical behavior of such compounds.

Advanced Analytical Methodologies for Pentamethylmelamine Characterization

Chromatographic Techniques for Pentamethylmelamine and Analogues

Chromatographic separation is fundamental to the analysis of pentamethylmelamine, allowing for its isolation from complex matrices and the separation of its closely related analogues and metabolites. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) Development and Applications

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the quantitative analysis of pentamethylmelamine and its demethylated metabolites in various samples, including biological fluids. A sensitive and specific HPLC assay has been developed for the simultaneous determination of pentamethylmelamine and its metabolites, such as tetra- and trimethylated melamines.

A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. An exemplary method utilizes a reverse-phase column with ultraviolet (UV) detection, typically at a wavelength of 240 nm, to quantify the separated compounds. rsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a potassium phosphate (B84403) (KH2PO4) buffer, with a controlled pH (e.g., pH 5.5). rsc.org To achieve optimal separation of pentamethylmelamine from its less methylated analogues, a gradient elution is frequently employed, where the proportion of the organic solvent is increased over the course of the analysis. rsc.org This gradient ensures that the more retained, more hydrophobic compounds are eluted in a reasonable time with good peak shape. Hexamethylmelamine is often used as an internal standard to ensure the accuracy and reproducibility of the method. rsc.org

Table 1: HPLC Parameters for Pentamethylmelamine Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase |

| Mobile Phase | Acetonitrile and KH2PO4 buffer (pH 5.5) |

| Elution | Gradient |

| Detection | UV at 240 nm |

| Internal Standard | Hexamethylmelamine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Pentamethylmelamine

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like pentamethylmelamine, a derivatization step is necessary to increase their volatility and thermal stability. The most common derivatization method for melamine (B1676169) and its methylated analogues is silylation, which involves replacing the active hydrogen atoms of the amino groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are typically used for this purpose. hmdb.camiamioh.edu

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column used for this analysis is a non-polar or mid-polar capillary column, such as an Elite-5MS. hmdb.ca The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. The mass spectrometer can be operated in either full scan mode, to acquire the entire mass spectrum of the compound, or in selected ion monitoring (SIM) mode, for enhanced sensitivity and selectivity by monitoring only specific characteristic ions. nih.gov

Table 2: General GC-MS Parameters for Methylated Melamine Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | Elite-5MS (or similar) |

| Injector Temperature | ~280 °C |

| Carrier Gas | Helium |

| MS Ion Source Temp. | ~230 °C |

| Scan Range (Full Scan) | m/z 50-450 |

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) for Methylated Melamines

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged molecules. In the context of methylated melamines, Capillary Zone Electrophoresis (CZE) is often coupled with mass spectrometry (MS) for sensitive and specific analysis. xmu.edu.cn CZE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule.

For the analysis of methylated melamines, a background electrolyte (BGE) containing a low pH buffer, such as formic acid or trifluoroacetic acid (TFA), is used to ensure that the amine groups are protonated, rendering the molecules positively charged. nih.govxmu.edu.cn The addition of an organic modifier, like acetonitrile, to the BGE can help to optimize the separation. nih.gov The coupling of CZE with a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, allows for the accurate mass measurement of the separated compounds, aiding in their identification and confirmation. nih.govxmu.edu.cn This combination of CZE's high separation efficiency with the sensitivity and specificity of MS makes it a powerful tool for the analysis of complex mixtures of methylated melamines. xmu.edu.cnubc.ca

Table 3: CZE-MS Parameters for Methylated Melamine Analysis

| Parameter | Condition |

|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) |

| Background Electrolyte | Formic acid or TFA-based buffer |

| Organic Modifier | Acetonitrile |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of pentamethylmelamine, providing detailed information about its atomic composition and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For pentamethylmelamine, both ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm its structure.

In the ¹H NMR spectrum of pentamethylmelamine, one would expect to observe signals corresponding to the protons of the methyl groups attached to the nitrogen atoms of the triazine ring. The chemical shifts of these signals would be influenced by their local electronic environment. Due to the symmetry of the molecule, it is possible that some methyl groups are chemically equivalent, leading to fewer signals than the total number of methyl groups. The integration of the signals provides the ratio of the number of protons in each unique environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. One would expect to see signals for the carbon atoms of the triazine ring and the carbon atoms of the methyl groups. The chemical shifts of the triazine ring carbons are typically found in the downfield region of the spectrum due to their electron-deficient nature.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of pentamethylmelamine and for elucidating its structure through the analysis of its fragmentation patterns. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula of the parent ion and its fragment ions.

Upon ionization in the mass spectrometer, pentamethylmelamine will form a molecular ion. By inducing fragmentation, for example through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation of s-triazine derivatives typically involves the loss of methyl groups and cleavage of the triazine ring. Common fragmentation pathways for pentamethylmelamine would be expected to include the sequential loss of methyl radicals (•CH₃) from the amino groups. Another potential fragmentation pathway involves the cleavage of the triazine ring itself, leading to the formation of smaller, characteristic fragment ions.

The exact masses of these fragment ions, as determined by HRMS, can be used to deduce their elemental compositions, which in turn helps to piece together the fragmentation pathways and confirm the structure of the original molecule. While a detailed fragmentation study specifically for pentamethylmelamine is not widely published, the general fragmentation behavior of methylated s-triazines provides a strong basis for interpreting its HRMS data.

Infrared (IR) and Raman Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending of chemical bonds. The vibrational spectrum of Pentamethylmelamine is expected to show characteristic absorption bands corresponding to its structural features. These would include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine (N-H) group.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region, characteristic of the methyl (CH₃) groups attached to the nitrogen atoms.

C=N and C-N Stretching: Vibrations of the triazine ring would appear in the fingerprint region (typically 1000-1600 cm⁻¹), providing a unique pattern for the melamine core.

N-H Bending: Bending vibrations of the N-H bond would also be present in the fingerprint region.

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light from a laser source. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule. For a molecule to be Raman active, there must be a change in its polarizability during vibration. Pentamethylmelamine's Raman spectrum would also be expected to show characteristic peaks for the triazine ring and the methyl groups. The symmetric vibrations of the triazine ring are often strong in the Raman spectrum.

Despite the theoretical applicability of these techniques, a detailed search of scientific literature did not yield specific experimental IR or Raman spectral data for Pentamethylmelamine. The characterization of this compound would rely on the interpretation of its spectra based on the known vibrational frequencies of its constituent functional groups.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for the trace analysis of Pentamethylmelamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis. High-performance liquid chromatography (HPLC) is used to separate Pentamethylmelamine from other components in a sample. A study by D. M. D'Alessandro and colleagues in 1982 detailed a specific HPLC method for the determination of Pentamethylmelamine and its metabolites in human plasma. nih.gov While this study utilized UV detection rather than MS/MS, it provides a foundation for developing an LC-MS/MS method.

The study employed a reverse-phase HPLC system with gradient elution. The conditions from this study are summarized in the table below.

| Parameter | Value |

| Column | Reverse-phase |

| Mobile Phase | Acetonitrile and KH₂PO₄ buffer (pH 5.5) |

| Elution | Gradient elution over 25 minutes |

| Detection | UV at 240 nm |

| Internal Standard | Hexamethylmelamine |

| Sensitivity | 300 ng/ml |

This table is based on the data from the research paper by D. M. D'Alessandro et al., 1982. nih.gov

To adapt this method for LC-MS/MS, the effluent from the HPLC column would be directed to a mass spectrometer. Electrospray ionization (ESI) would likely be a suitable ionization technique for Pentamethylmelamine. Similar to GC-MS/MS, the use of tandem mass spectrometry with MRM would allow for highly sensitive and selective trace analysis. The development of such a method would be crucial for pharmacokinetic and metabolic studies.

Development of Chemical Reference Standards and Isotopic Labeling for Pentamethylmelamine

The accuracy of any quantitative analytical method relies on the availability of high-purity chemical reference standards. For Pentamethylmelamine, a certified reference material (CRM) would be essential for method validation, calibration, and quality control. The development of a CRM involves the synthesis of the compound at a very high purity, followed by rigorous characterization to confirm its identity and establish its purity value with a specified uncertainty. At present, information on commercially available certified reference standards specifically for Pentamethylmelamine is limited.

Isotopic labeling, typically involving the substitution of atoms such as hydrogen with deuterium (B1214612) (²H or D) or carbon with ¹³C, is a critical tool in modern analytical chemistry, particularly in mass spectrometry-based methods. An isotopically labeled version of Pentamethylmelamine would serve as an ideal internal standard for quantitative analysis. Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This leads to more accurate and precise quantification, as it corrects for variations in sample preparation and instrument response.

The synthesis of an isotopically labeled Pentamethylmelamine standard would likely involve using a deuterated methylating agent in the final steps of the synthesis. While general methods for the synthesis of deuterated methylamines are known, specific protocols for the synthesis of isotopically labeled Pentamethylmelamine were not found in the reviewed literature. The aforementioned study on the HPLC analysis of Pentamethylmelamine utilized Hexamethylmelamine as an internal standard. nih.gov While effective for their method, an isotopically labeled Pentamethylmelamine would be the preferred internal standard for LC-MS/MS or GC-MS/MS assays to better compensate for matrix effects.

Environmental Fate and Chemical Degradation of Pentamethylmelamine

Photodegradation of Pentamethylmelamine in Aquatic Environments

Direct Photolysis Pathways

For direct photolysis to occur, a chemical must absorb light in the solar spectrum that reaches the water's surface (wavelengths greater than 290 nm). The chemical structure of pentamethylmelamine, which contains a triazine ring, suggests it may absorb UV radiation. If pentamethylmelamine absorbs sufficient light energy, it could lead to the cleavage of the methyl groups from the amine substituents or the breakdown of the triazine ring itself. However, without experimental data, the specific byproducts of direct photolysis of pentamethylmelamine remain hypothetical.

Indirect Photodegradation Mechanisms

Indirect photodegradation in aquatic environments is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻). nih.govnih.gov These ROS are generated by the irradiation of naturally occurring substances in water, such as dissolved organic matter and nitrate (B79036) ions. mdpi.com These reactive species are powerful oxidizing agents that can react with a wide range of organic pollutants. mdpi.com It is plausible that pentamethylmelamine could be degraded through reactions with these photochemically generated species, likely involving the oxidation of its methyl groups or the triazine ring. Studies on other organic contaminants have shown that indirect photolysis can be a significant degradation pathway in natural waters. mdpi.com

Biodegradation Pathways of Pentamethylmelamine

The biodegradation of pentamethylmelamine is primarily understood in the context of it being a metabolite of the anticancer drug altretamine (B313) (hexamethylmelamine).

Microbial Transformation Mechanisms

The primary microbial transformation mechanism for methylated melamines is N-demethylation. Gut microbiome studies have shown that microbial N-demethylases can metabolize altretamine, leading to the formation of pentamethylmelamine. elifesciences.org For instance, N-demethylases found in bacteria like Pseudomonas putida are capable of acting on compounds structurally similar to altretamine. elifesciences.org This suggests that similar enzymatic pathways could be responsible for the further degradation of pentamethylmelamine in the environment. The process involves the enzymatic removal of methyl groups from the nitrogen atoms of the triazine ring. One study using fecal microcosms demonstrated that a metabolite structurally identical to pentamethylmelamine increased in concentration over 48 hours when altretamine was introduced, indicating active microbial metabolism. elifesciences.org

Identification of Biodegradation Products

The stepwise N-demethylation of hexamethylmelamine is known to produce a series of less-methylated, more polar metabolites. Following this logic, the primary biodegradation products of pentamethylmelamine would be tetramethylmelamine, trimethylmelamine, and so on, until the melamine (B1676169) backbone is potentially further degraded. Formaldehyde (B43269) is also a known byproduct of the N-demethylation of hexamethylmelamine and would thus be an expected product of pentamethylmelamine biodegradation. The table below outlines the expected cascade of demethylation products.

| Parent Compound | Primary Biodegradation Product | Secondary Biodegradation Product | Further Products |

| Hexamethylmelamine | Pentamethylmelamine | Tetramethylmelamine | Trimethylmelamine, etc. |

Chemical Stability of Pentamethylmelamine in Environmental Matrices

Hydrolytic Degradation in Water and Soil Systems

The structure of Pentamethylmelamine, a triazine ring with five methyl groups, suggests a degree of stability. The s-triazine ring is generally resistant to cleavage, and the N-methyl groups can influence the compound's reactivity. However, without experimental data such as hydrolysis rate constants (kA, kB, kN) and activation energies, a quantitative assessment of its persistence against hydrolysis in aquatic and terrestrial environments cannot be made. e3s-conferences.orge3s-conferences.org

Sorption and Mobility in Environmental Systems

The sorption of a chemical to soil and sediment particles governs its mobility and potential to leach into groundwater or move with surface runoff. This behavior is quantified by the soil adsorption coefficient (Koc), which measures the partitioning of a chemical between organic carbon in the soil and the soil solution. chemsafetypro.comucanr.edu A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests the compound is more mobile in the soil. researchgate.net

There is currently no publicly available data on the experimental or estimated soil adsorption coefficient (Koc) for Pentamethylmelamine. Factors that influence this property include the compound's water solubility and its octanol-water partition coefficient (Kow), as well as soil properties like organic matter content, clay content, and pH. ecetoc.org Without these values, it is not possible to provide a quantitative assessment or a mobility classification for Pentamethylmelamine.

Advanced Oxidation Processes for Pentamethylmelamine Chemical Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by generating highly reactive species, most notably the hydroxyl radical (•OH). upv.esresearchgate.net Common AOPs include ozonation, Fenton and photo-Fenton reactions, and photocatalysis using semiconductors like titanium dioxide (TiO₂). uc.ptmdpi.comnih.govpjoes.com These processes are often effective at degrading persistent and recalcitrant organic compounds. researchgate.netmdpi.com

A review of the scientific literature reveals a lack of studies specifically investigating the degradation of Pentamethylmelamine using any AOP. While the general principles of AOPs are well-established for a wide range of pollutants, including other nitrogen-containing heterocyclic compounds, no research has been published detailing the effectiveness, reaction kinetics, degradation pathways, or by-product formation for the application of these technologies to Pentamethylmelamine. Therefore, the efficacy of AOPs for the chemical remediation of Pentamethylmelamine remains uncharacterized.

Future Directions and Emerging Research Avenues in Pentamethylmelamine Chemistry

Integration of Artificial Intelligence and Machine Learning in Pentamethylmelamine Studies

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of pentamethylmelamine and its derivatives. mdpi.com These computational tools offer the potential to accelerate the discovery of new materials, predict their properties, and optimize reaction conditions with unprecedented speed and accuracy.

Researchers are increasingly using ML algorithms to analyze large datasets of chemical information, identifying complex relationships between molecular structure and material performance. mdpi.com For instance, in the broader field of triazine-based materials, ML models are being developed to predict properties like glass transition temperature and electron mobility, which are crucial for applications in organic light-emitting diodes (OLEDs). researchgate.netnih.gov This approach significantly reduces the trial-and-error inherent in traditional material development. researchgate.netnih.gov By training models on datasets of known triazine derivatives, scientists can virtually screen vast numbers of potential pentamethylmelamine-based structures to identify candidates with desired characteristics. researchgate.netnih.gov

Furthermore, AI is being employed to predict the ecotoxicity of triazine compounds, a critical aspect for developing environmentally benign materials. researchgate.net Artificial neural networks (ANNs) have demonstrated high accuracy in modeling the ecotoxicity of s-triazine pesticides, showcasing the potential for similar models to assess the environmental impact of pentamethylmelamine and its byproducts. researchgate.net This predictive capability is invaluable for guiding the synthesis of safer and more sustainable chemical products.

The integration of AI also extends to the prediction of crystal structure properties. arxiv.org Machine learning models can now predict the volume, enthalpy, and electronic properties of relaxed crystal structures based on their unrelaxed states, significantly speeding up the process of identifying experimentally realizable polymorphs. arxiv.org This is particularly relevant for understanding the solid-state behavior of pentamethylmelamine and designing materials with specific crystalline properties.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Advanced spectroscopic probes are at the forefront of this endeavor, enabling in situ analysis of pentamethylmelamine synthesis and its applications, such as in resin formation.

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with attenuated total reflection (ATR) probes, has emerged as a powerful tool for real-time monitoring of melamine-formaldehyde (MF) resin curing. mdpi.comresearchgate.net This technique allows researchers to track the chemical changes occurring during the polymerization process, identifying the formation of key functional groups and cross-linkages. mdpi.comresearchgate.net By analyzing the spectral data, often with the aid of chemometric methods like multivariate curve resolution (MCR), scientists can distinguish different phases of the curing process and understand how reaction conditions influence the final properties of the resin. mdpi.comresearchgate.net This approach provides a molecular-level understanding that can be used to tailor the properties of cured films for specific applications. mdpi.com

In-line FTIR spectroscopy is also being used to predict the residual curing capacity of MF resins at very early stages of their synthesis. mdpi.com This has significant industrial implications, as it allows for corrective measures to be taken during production, thereby reducing waste and ensuring consistent product quality. mdpi.com

Raman spectroscopy is another powerful technique for in situ monitoring. endress.comendress.com Raman probes can be directly immersed into reaction vessels, providing real-time data on molecular structure and composition without the need for sample extraction. endress.comendress.com This is particularly useful for monitoring polymerization reactions, blending processes, and catalysis involving melamine (B1676169) derivatives. endress.com The development of robust and versatile Raman probes allows for their use in a wide range of chemical environments, including hazardous and classified areas. endress.com

Fluorescence spectroscopy also presents a cost-effective and highly sensitive option for in situ monitoring, capable of detecting multiple components at low concentrations. mdpi.com

Theoretical Predictions for Novel Pentamethylmelamine Reactivity

Computational chemistry and theoretical modeling provide a powerful lens through which to explore the fundamental reactivity of pentamethylmelamine. Density Functional Theory (DFT) calculations are increasingly being used to investigate the electronic structure, bonding, and reaction mechanisms of melamine and its derivatives at the atomic level.

Theoretical studies have been employed to understand the interaction of melamine derivatives with other molecules, such as the capture of carbon dioxide. csic.es DFT calculations, combined with methods like the relative energy gradient (REG), can elucidate the mechanisms by which these compounds interact with CO2, providing insights that are crucial for the design of new materials for carbon capture and utilization. csic.es

Furthermore, computational models are being used to predict the pKa values of N-methylated melamines. researchgate.net This information is vital for understanding their behavior in different chemical environments and for designing polymerization processes and other reactions where pH plays a critical role. researchgate.net The ability to accurately predict these properties through computation reduces the need for extensive experimental work. researchgate.net

Quantum chemical calculations are also being used to study the structural and vibrational properties of melamine-based organic crystalline salts. asianpubs.org These theoretical investigations, which often complement experimental data, provide a deep understanding of intermolecular interactions and charge transfer within the crystal lattice. asianpubs.org This knowledge is essential for the rational design of new solid-state materials with specific physical and chemical properties.

Development of Sustainable Chemical Processes Involving Pentamethylmelamine

The principles of green chemistry are increasingly guiding the development of new synthetic routes and applications for pentamethylmelamine. The focus is on creating more environmentally friendly processes that minimize waste, use renewable resources, and avoid hazardous substances.

One promising area is the development of biocatalytic routes for the synthesis and modification of melamine derivatives. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and the use of water as a solvent. researchgate.net Researchers are exploring the use of enzymes like methyltransferases for the regioselective methylation of various heterocycles, which could provide a more sustainable pathway to pentamethylmelamine and its analogues. researchgate.net The development of enzymatic cascades, where multiple enzymes work in tandem, further enhances the efficiency and sustainability of these synthetic routes. researchgate.net

The use of melamine derivatives as flame retardants in bio-based materials is another area of active research. pittstate.edu Incorporating melamine and its derivatives into materials like rigid polyurethane foams can significantly improve their fire resistance. pittstate.edu This provides an effective and environmentally friendly alternative to halogenated flame retardants, which are often associated with health and environmental concerns. pittstate.edu

Furthermore, there is a growing interest in using melamine-based compounds in sustainable applications such as the development of catalysts for green chemical reactions. For example, melamine-palladium complexes have been shown to be effective catalysts for cross-coupling reactions in sustainable solvents like water and ethyl lactate. researchgate.net The versatility of the melamine structure allows for its incorporation into various catalytic systems, opening up new possibilities for green chemistry. frontiersin.org

Q & A

Q. What experimental methodologies are recommended to investigate pentamethylmelamine’s DNA alkylation mechanism?

Pentamethylmelamine (PMM) exerts antitumor activity via alkylation, forming DNA-protein cross-links and inhibiting replication . To study this:

- DNA-Protein Cross-Link Assays : Use alkaline elution or comet assays to quantify cross-link formation in treated cell lines (e.g., L1210 leukemia cells) .

- Comparative Models : Pair PMM with formaldehyde or carbinolamine derivatives (e.g., Trimelamol) to differentiate cross-link types .

- Metabolic Activation : Include S9 liver homogenate in vitro to simulate hepatic metabolism, as PMM requires activation for cytotoxicity .

Q. How does PMM’s aqueous solubility influence experimental design for in vivo studies?

PMM has limited solubility (1.679 × 10⁻⁴ M at 25°C), requiring co-solvents like DMSO or ethanol for administration . Methodological considerations:

- Dose Optimization : Use solubility data to avoid precipitation in aqueous buffers, which may alter bioavailability.

- Vehicle Controls : Include solvent-only groups to distinguish PMM-specific effects from solvent toxicity.

- pH Adjustment : Test solubility at physiological pH (7.4) to mimic in vivo conditions .

Q. What standardized in vitro models are used to evaluate PMM’s cytotoxicity?

- Cell Lines : Mouse leukemia L1210 cells are historically validated for PMM studies due to their sensitivity to alkylating agents .

- Assays : Use MTT or clonogenic assays to quantify viability. For mechanistic insights, combine with DNA damage markers (e.g., γ-H2AX immunofluorescence) .

- Metabolite Testing : Co-administer hydroxylated analogs (e.g., monomethylolpentamethylmelamine) to assess metabolite contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in PMM’s reported DNA damage efficacy across studies?

Discrepancies arise from metabolic activation protocols and endpoint selection:

- S9 Variability : Standardize S9 source (e.g., rat vs. human liver) and concentration to ensure consistent metabolite generation .

- Cross-Link Detection : Use multiple assays (e.g., alkaline elution for single-strand breaks vs. SDS-KCl precipitation for DNA-protein cross-links) to capture diverse damage types .

- Dose-Response Analysis : Compare PMM’s effects at equitoxic doses with formaldehyde or Trimelamol to contextualize potency .

Q. What pharmacokinetic challenges arise in PMM CNS penetration studies, and how can they be addressed?

PMM’s poor blood-brain barrier (BBB) penetration limits efficacy in brain metastases:

- Infusion Protocols : Test continuous intravenous infusion (e.g., 24-hour regimens) to maintain steady-state plasma levels, as done in Phase I trials .

- BBB Permeability Enhancers : Co-administer osmotic agents (e.g., mannitol) or use nanoparticle delivery systems to improve CNS uptake .

- Metabolite Tracking : Employ HPLC-MS to quantify PMM and metabolites (e.g., hydroxymethyl derivatives) in cerebrospinal fluid .

Q. How can researchers optimize analytical methods for PMM metabolite profiling in biological fluids?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for baseline separation of PMM and metabolites like hydroxymethylpentamethylmelamine .

- Sample Preparation : Acidify plasma/urine with 0.1 M HCl to stabilize metabolites before extraction .

- Validation : Include recovery tests for metabolites spiked into control matrices to ensure method accuracy (CV < 5%) .

Methodological Frameworks

- FINER Model : Ensure questions are Feasible (e.g., accessible cell models), Novel (e.g., comparative studies with Trimelamol), and Relevant (e.g., addressing resistance mechanisms) .

- PICOT Framework : Structure clinical questions as Population (e.g., refractory ovarian cancer), Intervention (PMM dosing), Comparison (existing alkylators), Outcome (cross-link density), Time (24-hour infusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。